![molecular formula C13H15ClF3N5O3 B2404271 N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea CAS No. 303150-06-3](/img/structure/B2404271.png)

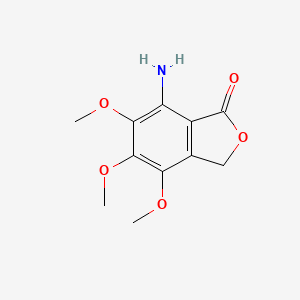

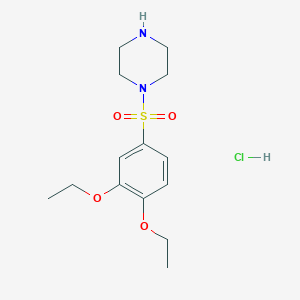

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea, also known as PEP-1, is an organic compound that has been studied for its potential applications in the field of scientific research. PEP-1 is a small molecule that is structurally similar to the natural amino acid lysine, and has been found to possess a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Metabolism and Disposition Studies

Research has explored the metabolism and disposition of compounds structurally similar to N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)urea. For instance:

HIV-1 Protease Inhibitor Metabolism : A study investigated the metabolic pathways of L-735,524, an HIV-1 protease inhibitor, revealing significant metabolites and the major metabolic pathways in human urine. The major pathways included glucuronidation, pyridine N-oxidation, and para-hydroxylation, among others (Balani et al., 1995).

ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor Disposition : Another study detailed the disposition of [14C]BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors. The study found that BMS-690514 was well absorbed and extensively metabolized, with excretion in both bile and urine (Christopher et al., 2010).

Metabolite Formation Studies

Research has also been conducted on the formation of metabolites from various compounds, including those with structural similarities to this compound, indicating how complex compounds are broken down and metabolized:

Phenothiazine Drugs Metabolism : One study discussed the degradation of the piperazine ring in phenothiazine drugs, leading to the formation of various metabolites, indicating complex metabolic pathways that could be relevant for structurally related compounds (Breyer et al., 1974).

Chlorpyrifos Exposure and Effect : Research on chlorpyrifos, an organophosphorus pesticide, explored its metabolism to CPF-oxon and the use of urinary TCPy as a biomarker for exposure. The study provided insights into dose-effect relationships between urinary TCPy and blood cholinesterase activities, which are crucial for understanding the toxicity and metabolism of related compounds (Farahat et al., 2011).

Propriétés

IUPAC Name |

[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClF3N5O3/c14-9-5-8(13(15,16)17)6-19-11(9)22-3-1-21(2-4-22)10(23)7-25-20-12(18)24/h5-6H,1-4,7H2,(H3,18,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIARTKPZLQAGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CONC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride](/img/structure/B2404188.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2404192.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404195.png)

![N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide](/img/structure/B2404197.png)

![6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2404202.png)

![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)